
3-(p-Tolyl)oxetane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(p-Tolyl)oxetane is an organic compound featuring a four-membered oxetane ring substituted with a p-tolyl group The oxetane ring is a strained, high-energy structure that imparts unique chemical properties to the compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Tolyl)oxetane typically involves cyclization reactions. One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an aromatic aldehyde with an alkene . Another approach is the intramolecular etherification of a suitable precursor, such as an epoxide .
Industrial Production Methods: Industrial production of oxetane derivatives often employs high-yield cyclization reactions under controlled conditions. For example, the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures can produce oxetane rings . The choice of method depends on the desired scale and purity of the final product.
化学反应分析
Types of Reactions: 3-(p-Tolyl)oxetane undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to different products.
Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of oxetane-2-ones, while reduction can yield open-chain alcohols .
科学研究应用
3-(p-Tolyl)oxetane has diverse applications in scientific research:
作用机制
The mechanism of action of 3-(p-Tolyl)oxetane involves its ability to undergo ring-opening reactions, which can generate reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The oxetane ring’s strain and reactivity are key factors in its mechanism of action .
相似化合物的比较
Azetidines: Four-membered rings containing nitrogen.
Thietanes: Four-membered rings containing sulfur.
Cyclobutanes: Four-membered rings containing only carbon atoms.
Comparison: 3-(p-Tolyl)oxetane is unique due to the presence of an oxygen atom in the ring, which imparts different reactivity and physicochemical properties compared to azetidines and thietanes. The oxetane ring’s strain and ability to undergo ring-opening reactions make it particularly valuable in synthetic chemistry and drug design .
属性
分子式 |
C10H12O |
|---|---|
分子量 |
148.20 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)oxetane |
InChI |
InChI=1S/C10H12O/c1-8-2-4-9(5-3-8)10-6-11-7-10/h2-5,10H,6-7H2,1H3 |
InChI 键 |
WUUMYDRWZCHSFS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2COC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


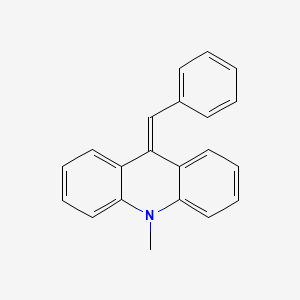

![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12926336.png)
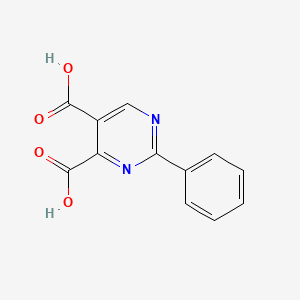
![(8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B12926343.png)
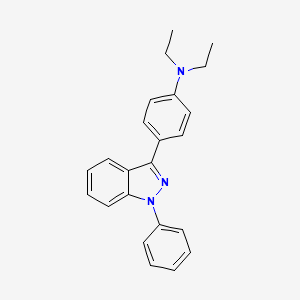
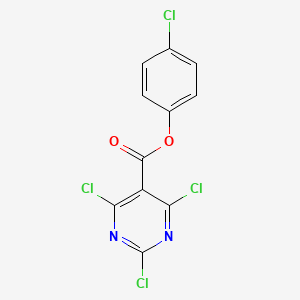
![6,7-Dimethoxy-5-methyl-2-{methyl[(3-nitrophenyl)methyl]amino}quinazolin-4(1H)-one](/img/structure/B12926364.png)
![(2R,3R,4S,5R)-2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12926365.png)
![2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one](/img/structure/B12926367.png)
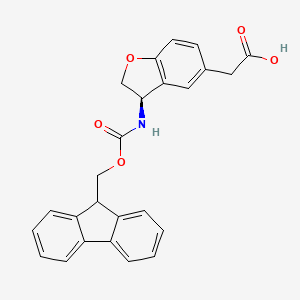
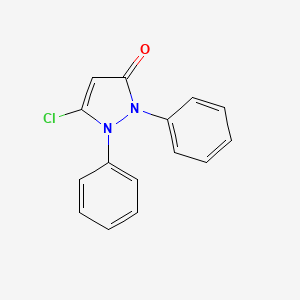
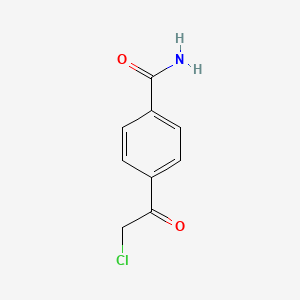
![N-[10,16-bis(4-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12926391.png)
